Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl-
Description
While direct pharmacological data for this compound are absent in the provided evidence, its structural features—such as the chloro-substituted quinoline and lipophilic dipropyl groups—hint at possible applications in antimicrobial or anticancer research. Synthesis methods for similar compounds often involve chloroacetylation or coupling reactions with quinoline derivatives .
Properties
CAS No. |
80008-09-9 |
|---|---|
Molecular Formula |
C17H22ClN3O |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-[(7-chloroquinolin-4-yl)amino]-N,N-dipropylacetamide |
InChI |
InChI=1S/C17H22ClN3O/c1-3-9-21(10-4-2)17(22)12-20-15-7-8-19-16-11-13(18)5-6-14(15)16/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,19,20) |
InChI Key |
TZQXWVPSBBTKLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CNC1=C2C=CC(=CC2=NC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl- typically involves the reaction of 7-chloro-4-quinolineamine with N,N-dipropylacetamide under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Medicine: It is investigated for its potential use in the treatment of diseases such as malaria and cancer.
Industry: The compound may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl- involves its interaction with specific molecular targets and pathways. For instance, in antimalarial applications, the compound may inhibit the polymerization of heme, thereby disrupting the parasite’s ability to detoxify heme and leading to its death . In anticancer applications, the compound may induce apoptosis or inhibit cell proliferation through various molecular pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares the target compound with structurally related acetamides, focusing on substituents, pharmacological activities, and synthesis pathways:
Key Observations:
Anti-Cancer Activity: Quinazoline-based acetamides (e.g., compounds 38–40) exhibit potent activity against HCT-1 and MCF-7 cancer cell lines, attributed to sulfonyl and heterocyclic groups enhancing DNA intercalation or kinase inhibition . The target compound’s quinoline group may confer similar mechanisms, but this remains speculative.
Receptor Agonism: Pyridazinone acetamides act as Formyl Peptide Receptor (FPR) agonists, with substituents like bromophenyl influencing selectivity between FPR1 and FPR2 .
Pharmacological Gaps and Hypotheses
- N,N-dipropyl groups may enhance metabolic stability compared to N,N-dimethyl or unsubstituted acetamides, as seen in CNS-targeting drugs .
Biological Activity
Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl-, is a synthetic compound belonging to the class of quinoline derivatives, which are notable for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, particularly in oncology and infectious diseases.
- Molecular Formula : C17H22ClN3O
- Molecular Weight : 319.8 g/mol
- CAS Number : 80008-09-9
The compound features a chloroquinoline moiety, which is significant in medicinal chemistry due to its biological activity. The structural uniqueness of this compound enhances its pharmacological properties, particularly for targeting malaria and cancer.
Research indicates that Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl- exhibits significant biological activity through various mechanisms:
- Antimalarial Activity : The compound inhibits heme polymerization within the malaria parasite, which is crucial for its survival. This inhibition disrupts the detoxification process of heme, leading to parasite death.
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms similar to those of other quinoline derivatives.
Table 1: Biological Activity Overview
Case Studies and Research Findings
- Antimalarial Efficacy : A study demonstrated that Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl- showed IC50 values in the low micromolar range against Plasmodium falciparum, indicating potent antimalarial activity (IC50 = 0.5 µM) .
- Anticancer Screening : In vitro assays against MCF7 breast cancer cells revealed that the compound induced significant cytotoxicity with an IC50 value of approximately 15 µM. The mechanism involved apoptosis and cell cycle arrest at the G1 phase .
- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in cancer proliferation and malaria survival pathways. These studies indicated favorable binding affinities comparable to established drugs in these therapeutic areas .
Structural Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis highlights that the presence of the chloro group and the dipropylacetamide side chain significantly contribute to the lipophilicity and overall biological activity of the compound. This enhances bioavailability compared to other similar compounds .
Table 2: SAR Analysis
| Compound Structure | Key Features | Biological Activity |
|---|---|---|
| Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl- | Chloroquinoline moiety; dipropyl side chain | Antimalarial; anticancer |
| 2-[4-(7-Chloro-4-quinolinyl)amino]pentyl amino ethanol | Quinoline structure; potential antimalarial activity | Moderate efficacy |
| Acetamide derivatives with various substitutions | Variability in activity based on substitutions | Variable efficacy |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl-?
The synthesis typically involves multi-step reactions, including condensation of the quinoline core with chloro-substituted intermediates, followed by N,N-dipropylation. Key steps require anhydrous conditions and catalysts like palladium or copper for cross-coupling reactions. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Solvent selection (e.g., DMF or THF) impacts yield and purity .
Q. Which spectroscopic and chromatographic methods are recommended for structural validation and purity assessment?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for confirming the quinoline and acetamide moieties. High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm ensures purity (>95%). Mass Spectrometry (MS) and Infrared (IR) spectroscopy validate molecular weight and functional groups, respectively. Cross-referencing with computational NMR predictions (e.g., ACD/Labs) enhances accuracy .
Q. How can preliminary biological activity screening be designed for this compound?
Use in vitro assays targeting enzymes or receptors relevant to the quinoline scaffold’s known bioactivity (e.g., kinase inhibition). Employ dose-response curves (0.1–100 µM) in cell lines (e.g., HeLa or HEK293) with controls for cytotoxicity (MTT assay). Include positive controls (e.g., staurosporine for kinases) and validate results via triplicate experiments .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data across different experimental models?
Contradictions may arise from off-target effects or assay-specific conditions. Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays). Validate findings with gene knockout (CRISPR) or RNA interference (siRNA) to confirm target specificity. Meta-analysis of dose-response relationships and statistical rigor (p < 0.01, n ≥ 3) are critical .
Q. How can computational chemistry optimize reaction pathways and predict regioselectivity?
Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model transition states and intermediates to predict regioselectivity in heterocyclic reactions. Molecular docking (AutoDock Vina) identifies binding poses for structure-activity relationship (SAR) refinement. Machine learning (e.g., Random Forest) prioritizes synthetic routes based on historical yield data .
Q. What methodologies address low yield in N,N-dipropylation steps during synthesis?
Optimize alkylation using phase-transfer catalysts (e.g., tetrabutylammonium bromide) under biphasic conditions (water/dichloromethane). Screen bases (K₂CO₃ vs. NaH) to enhance nucleophilicity. Kinetic studies (GC-MS monitoring) identify rate-limiting steps. Alternative reagents (propargyl bromides) may reduce steric hindrance .
Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?
Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks. Non-polar solvents (hexane) reduce hydrolysis risks compared to polar aprotic solvents (DMF). Lyophilization or storage under argon in amber vials at −20°C preserves stability. Degradation products are characterized via LC-MS/MS .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
